REACTION_CXSMILES
|
Br[C:2]1(C(O)=O)[NH:6][CH:5]=[CH:4][S:3]1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[C:16]([O-])([O-:18])=[O:17].[K+].[K+]>O1CCOCC1>[N:10]1([C:2]2[S:3][C:4]([C:16]([OH:18])=[O:17])=[CH:5][N:6]=2)[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:2.3.4|
|
Name
|
2-Bromothiazole carboxylic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1(SC=CN1)C(=O)O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was refluxed over night
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at the rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried at the oil pump
|
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C=1SC(=CN1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |